(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.: 74536-29-1
Cat. No.: VC21542636
Molecular Formula: C8H16N2O4
Molecular Weight: 204,22 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74536-29-1 |
|---|---|
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204,22 g/mole |
| IUPAC Name | (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |
| Standard InChI Key | ZSJIIZWMJVWKIR-YFKPBYRVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N |
| SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid is a modified amino acid with a specific stereochemistry at the alpha carbon position. This compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 74536-29-1 |
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| Stereochemistry | S configuration at C-2 |
The compound is also known by several synonyms, including:
-
H-Dap(Boc)-OH
-
3-(Boc-amino)-L-alanine
-
3-[(tert-butoxycarbonyl)amino]-L-alanine
Structural Features
The structure of (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid can be characterized by its key functional groups:
The Boc group (tert-butoxycarbonyl) serves as a protecting group that selectively blocks the reactivity of the beta-amino functionality while leaving the alpha-amino group free for further chemical transformations. This selective protection is crucial for controlled peptide synthesis and other applications requiring sequential chemical reactions.
| Storage Condition | Recommendation |
|---|---|
| Room Temperature | Preferred storage condition |
| Stock Solution at -80°C | Use within 6 months |
| Stock Solution at -20°C | Use within 1 month |
When preparing solutions, it is advisable to avoid repeated freezing and thawing cycles that may lead to product degradation. For transportation, the compound can be shipped with blue ice (for evaluation sample solutions) or at room temperature for other quantities .
Solution Preparation Guidelines
The following table provides guidance for preparing stock solutions of (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid at various concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.8967 mL | 24.4834 mL | 48.9668 mL |
| 5 mM | 0.9793 mL | 4.8967 mL | 9.7934 mL |
| 10 mM | 0.4897 mL | 2.4483 mL | 4.8967 mL |
This preparation table allows researchers to accurately calculate the volume of solvent needed to achieve specific molar concentrations from different starting quantities of the compound .
Synthetic Approaches and Chemical Reactivity
Boc Protection Chemistry
The tert-butoxycarbonyl (Boc) group in (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid plays a crucial role in its functionality. The Boc group is commonly used in peptide synthesis and organic chemistry as a protecting group for amines. Understanding the chemistry of Boc protection provides insight into how this compound might be synthesized and utilized.
Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction is highly selective and efficient, making it preferable to other protection methods in many contexts. Research has demonstrated that Boc protection occurs rapidly, often within seconds, when compared to other protecting strategies such as Cbz (benzyloxycarbonyl) protection .
Related Structural Analogues
A structurally related compound is N-alpha-Boc-N-beta-Boc-L-2,3-diaminopropanoic acid (CAS: 88971-40-8), which features Boc protection on both amino groups. This bis-protected derivative has a molecular formula of C₁₃H₂₄N₂O₆ and a molecular weight of 304.34 . The relationship between these compounds highlights the importance of selective protection strategies in amino acid chemistry.
Applications in Research and Development
Peptide Synthesis Applications
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid serves as a valuable building block in peptide synthesis due to its unique sidechain functionality. The compound's structure allows for:
-
Incorporation of a protected diaminopropanoic acid unit into peptide chains
-
Selective deprotection of the Boc group under acidic conditions (typically trifluoroacetic acid) after peptide coupling
-
Introduction of branching points in peptide structures through the beta-amino group after deprotection
These characteristics make the compound particularly useful in the synthesis of complex peptides with branched architectures or those requiring post-synthetic modifications.
Comparative Analysis with Related Compounds
Structural Analogues and Derivatives
Several compounds share structural similarities with (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid:
| Compound | CAS Number | Molecular Weight | Key Difference |
|---|---|---|---|
| (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | 74536-29-1 | 204.22 | Reference compound |
| N-alpha-Boc-N-beta-Boc-L-2,3-diaminopropanoic acid | 88971-40-8 | 304.34 | Both amino groups Boc-protected |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid | 71239-85-5 | 266.30 | Contains pyridyl group instead of amino group |
These structural variations demonstrate the versatility of the core diaminopropanoic acid scaffold and how different protective group strategies or sidechain modifications can be employed for various synthetic purposes .
Reactivity Comparisons
The different protection patterns among these analogues significantly affect their chemical reactivity:
-
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid has a free α-amino group, allowing for direct peptide coupling at this position
-
The bis-Boc protected analogue requires selective deprotection of one Boc group before peptide coupling
-
The pyridyl derivative offers different coordination chemistry possibilities through the pyridine nitrogen
These reactivity differences make each compound suitable for specific applications in organic synthesis, peptide chemistry, and medicinal chemistry.
| Quantity | Price (USD) | Availability |
|---|---|---|
| 1g | $24.00 | In stock |
| 5g | $80.00 | In stock |
| 25g | $336.00 | In stock |
This pricing structure reflects the specialized nature of the compound and its targeted use in research applications rather than bulk industrial processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume